molecular formula C20H21N3O4 B10994970 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B10994970
M. Wt: 367.4 g/mol
InChI Key: UONDOBQAYQFATD-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the quinazolinone intermediate with 2,6-dimethylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or other functionalized derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used to study its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

The compound’s potential anticancer, anti-inflammatory, and antimicrobial properties make it a candidate for drug development and medical research.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the methoxy groups and dimethylphenyl moiety.

    6,7-dimethoxy-4-oxoquinazoline: Lacks the acetamide and dimethylphenyl moiety.

Uniqueness

The presence of both methoxy groups and the dimethylphenyl acetamide moiety in 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,6-dimethylphenyl)acetamide contributes to its unique chemical properties and potential biological activities, distinguishing it from other quinazolinone derivatives.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C20H21N3O4/c1-12-6-5-7-13(2)19(12)22-18(24)10-23-11-21-15-9-17(27-4)16(26-3)8-14(15)20(23)25/h5-9,11H,10H2,1-4H3,(H,22,24)

InChI Key

UONDOBQAYQFATD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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